molecular formula C11H13NO3 B14748783 1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene CAS No. 1208-78-2

1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene

Cat. No.: B14748783
CAS No.: 1208-78-2
M. Wt: 207.23 g/mol
InChI Key: RAKQDPNZDWUGOD-NTMALXAHSA-N
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Description

1-Methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene (CAS: 1208-78-2; molecular formula: C₁₁H₁₃NO₃; molecular weight: 207.23 g/mol) is a nitroalkene-substituted aromatic compound characterized by a methoxy group at the para position of the benzene ring and a (Z)-configured 2-nitrobut-1-enyl chain . The (Z) stereochemistry indicates that the nitro group and the adjacent substituent on the double bond are on the same side, influencing its electronic properties and reactivity. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing nitro group and electron-donating methoxy group, which create unique electronic environments for further functionalization .

Properties

CAS No.

1208-78-2

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene

InChI

InChI=1S/C11H13NO3/c1-3-10(12(13)14)8-9-4-6-11(15-2)7-5-9/h4-8H,3H2,1-2H3/b10-8-

InChI Key

RAKQDPNZDWUGOD-NTMALXAHSA-N

Isomeric SMILES

CC/C(=C/C1=CC=C(C=C1)OC)/[N+](=O)[O-]

Canonical SMILES

CCC(=CC1=CC=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene typically involves the nitration of 1-methoxy-4-(1-propenyl)benzene. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitrobutenyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Stereochemical Variations

1-Methoxy-4-[(E)-2-Nitrobut-1-enyl]benzene (Compound 15 in )
  • Structure : Differs only in stereochemistry (E-configuration).
  • Key Data :
    • IR: Strong nitro group absorption (~1520–1340 cm⁻¹ for asymmetric/symmetric stretches) .
    • Molecular Weight: 207.23 g/mol (same as Z-isomer).
  • Implications : The E-isomer may exhibit distinct reactivity in cycloadditions or nucleophilic attacks due to spatial arrangement. For example, the Z-isomer’s nitro group proximity to the methoxy substituent could enhance intramolecular interactions or steric hindrance .
1-Chloro-4-[(E)-2-Nitrobut-1-enyl]benzene (Compound 3 in )
  • Structure : Chloro substituent replaces methoxy.
  • Key Data :
    • Molecular Weight: 212–213 g/mol (Cl increases mass vs. methoxy).
    • $ ^1H $ NMR: δ 7.35–7.95 ppm (aromatic protons), δ 1.27 ppm (CH₃) .
  • Implications: The electron-withdrawing chloro group deactivates the benzene ring more strongly than methoxy, reducing electrophilic substitution rates. This compound’s lower solubility in polar solvents compared to the methoxy analog is notable .
1-Nitro-4-[(E)-2-Nitrobut-1-enyl]benzene (Compound 9 in )
  • Structure : Nitro substituent replaces methoxy.
  • Key Data :
    • Molecular Weight: 222 g/mol.
    • IR: Dual nitro group stretches (~1521, 1342 cm⁻¹) .
  • Implications: The dual nitro groups create a highly electron-deficient aromatic system, favoring reactions like Michael additions. However, reduced solubility in non-polar solvents limits applications compared to the methoxy analog .

Functional Group Variations

1-Methoxy-4-(1-Propenyl)benzene ()
  • Structure : Lacks nitro group; propenyl chain instead of nitrobutenyl.
  • Key Data : Found in plant essential oils (e.g., Vitex negundo), with applications in flavor/fragrance industries .
  • Implications : The absence of the nitro group reduces electrophilicity, making it less reactive in conjugate additions but more stable under acidic conditions .
1-Nitro-3-[(E)-2-Nitrovinyl]benzene (Compound 10 in )
  • Structure : Nitrovinyl chain (shorter than nitrobutenyl) at meta position.
  • Key Data :
    • Molecular Weight: 195 g/mol.
    • $ ^1H $ NMR: δ 7.51–8.28 ppm (complex aromatic splitting) .

Physicochemical and Spectral Properties

Compound Molecular Weight (g/mol) Key IR Stretches (cm⁻¹) $ ^1H $ NMR Features Key Applications
Target Compound (Z-isomer) 207.23 ~1520, 1340 (NO₂) δ 6–8 ppm (aromatic), δ 1–3 ppm (CH₃/CH₂) Organic synthesis, materials
E-isomer (Compound 15) 207.23 ~1526, 1344 (NO₂) Similar to Z-isomer (stereo-variant shifts) Catalysis, pharmaceuticals
1-Chloro-4-[(E)-Nitrobutenyl]benzene 212.65 1643 (C=C), 1549 (NO₂) δ 7.35–7.95 ppm (aromatic) Polymer precursors
1-Methoxy-4-(1-Propenyl)benzene 162.19 ~1660 (C=C) δ 6.5–7.5 ppm (aromatic) Flavors, fragrances

Biological Activity

1-Methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene, a compound belonging to the nitrobenzene group, has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, including toxicity, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C₉H₉N₃O₃
  • Molecular Weight : 179.173 g/mol
  • CAS Number : 3179-10-0

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its toxicity and potential therapeutic effects. The compound is known to induce various physiological responses, which can be summarized as follows:

Toxicological Effects

  • Systemic Toxicity :
    • Studies have indicated that exposure to this compound can lead to chronic progressive nephropathy in rodents, affecting both sexes significantly at higher doses (≥2000 ppm) .
    • Hematological parameters such as red blood cell count and hemoglobin concentration were adversely affected, indicating potential anemia .
  • Carcinogenic Potential :
    • While some studies suggest a link to carcinogenic effects, evidence remains inconclusive. The observed effects were noted at doses close to or above guidance values for classification .
  • Histopathological Findings :
    • Significant histopathological changes were observed in the kidneys and liver of treated animals, including haemosiderin deposition and liver lesions .

Pharmacological Properties

Research into the pharmacological properties of this compound has revealed several interesting findings:

Antimicrobial Activity

Preliminary studies have suggested that compounds within the nitrobenzene class exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully characterized, but related compounds have shown efficacy against Gram-positive bacteria .

Potential Therapeutic Applications

While direct therapeutic applications of this compound are still under investigation, its structural analogs have been explored for use in anti-infective drug design and other therapeutic areas . The presence of the nitro group is often associated with enhanced biological activity, making it a candidate for further research.

Case Studies

Several case studies have examined the biological effects of nitrobenzene derivatives similar to this compound:

StudyFindings
JBRC (2004)Indicated significant weight loss and hematological changes in rodents exposed to high doses.
NICNAS (2019)Reported on the oxidative stress induced by nitrobenzene compounds leading to tissue damage.
SWA (2020)Suggested potential links between nitrobenzene exposure and regenerative anemia due to methaemoglobinemia.

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